The synthesis of Mometasone Furoate Impurity A typically involves several chemical reactions that modify the structure of the parent compound, mometasone furoate. The synthesis can be achieved through:
The specific conditions for these reactions often include:
These synthetic pathways are crucial for producing high-purity standards necessary for analytical and regulatory purposes in pharmaceutical applications.
Mometasone Furoate Impurity A features a complex steroid structure characterized by multiple rings and functional groups. Its molecular structure can be described as follows:
The detailed molecular formula indicates the presence of five oxygen atoms, which are integral to its function as a glucocorticoid .
Mometasone Furoate Impurity A participates in various chemical reactions that are relevant both in synthetic chemistry and in biological systems:
These reactions are essential for understanding how impurities like Mometasone Furoate Impurity A can affect drug efficacy and safety profiles.
Mometasone Furoate Impurity A exerts its effects primarily through interaction with glucocorticoid receptors in target tissues. The mechanism involves:
This mechanism underlies its therapeutic applications in treating various inflammatory conditions .
Mometasone Furoate Impurity A exhibits several notable physical and chemical properties:
These properties influence its formulation into pharmaceutical products and dictate storage and handling requirements .
Mometasone Furoate Impurity A is primarily used in:
Understanding this impurity's characteristics helps ensure the safety and efficacy of corticosteroid therapies used clinically .
Mometasone Furoate Impurity A (Chemical Name: 21-Chloro-16α-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate) possesses the systematic IUPAC designation (8S,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl furan-2-carboxylate [1] [10]. This compound is registered under CAS Number 83880-65-3 and exhibits the molecular formula C27H29ClO5, with a precise molecular weight of 468.97 g/mol [1]. The impurity manifests as a white to off-white crystalline solid with a characteristic melting point range of 214-221°C [1].
Table 1: Fundamental Physicochemical Properties
Property | Specification |
---|---|
Molecular Formula | C27H29ClO5 |
Molecular Weight | 468.97 g/mol |
CAS Registry Number | 83880-65-3 |
Melting Point | 214-221°C |
Solubility Characteristics | Slightly soluble in chloroform and dimethyl sulfoxide; very slightly soluble in methanol following sonication |
Spectroscopic elucidation confirms the structural backbone comprises a pregnatriene core featuring conjugated enone systems at C1-C4 and C9(11), with a 21-chloro substituent and C17-furoate ester moiety [3] [10]. The distinctive chloro enol ether functionality at C20-C21 has been verified through high-resolution tandem mass spectrometry (HRMS/MS) fragmentation patterns, which demonstrate characteristic cleavage at the C17-furoate linkage (m/z 391) and successive elimination of hydrogen chloride [8]. Nuclear magnetic resonance analyses, particularly NOESY correlations, have established the Z-geometry at the critical Δ9(11) double bond and confirmed the 16α-methyl configuration consistent with mometasone derivatives [3]. The impurity exhibits moderate solubility in chlorinated solvents (chloroform) and dipolar aprotic solvents (dimethyl sulfoxide), but demonstrates limited solubility in alcohols such as methanol without extensive sonication [1].
Within global pharmacopeial frameworks, Mometasone Furoate Impurity A is formally recognized as a specified process-related impurity requiring strict control in pharmaceutical products. The European Pharmacopoeia designates it as "Mometasone Furoate EP Impurity A" and mandates identification and quantification thresholds [10]. International regulatory guidelines, including ICH Q3A/B, classify this impurity as a significant qualification threshold concern due to its structural relationship to the active compound and potential pharmacological activity at elevated concentrations [4]. Regulatory specifications typically enforce strict limits not exceeding 0.15% in the active pharmaceutical ingredient, necessitating highly sensitive analytical methodologies for reliable detection at parts-per-million levels [6].
Table 2: Global Pharmacopeial Requirements for Impurity A
Pharmacopeia | Designation | Permitted Limit | Primary Analytical Methods |
---|---|---|---|
European Pharmacopoeia | Mometasone Furoate EP Impurity A | ≤0.15% | Reversed-phase HPLC with UV detection at 240nm |
United States Pharmacopeia | Secondary Standard (USP 1445470) | ≤0.15% | Gradient HPLC with photodiode array detection |
Certified Reference Material Providers | TRC-M490100 | N/A | Orthogonal SFC and LC-MS methods |
Specialized suppliers including LGC Standards (Product Code: TRC-M490100), Sigma-Aldrich, and Daicel Pharma provide certified reference materials with comprehensive characterization documents including Certificates of Analysis detailing ¹H NMR, ¹³C NMR, IR, mass spectrometry, and HPLC purity data [4] [9] [10]. These materials command premium pricing (e.g., $3,575/100mg) due to the complex synthesis and purification requirements [1]. Current Good Manufacturing Practice (cGMP)-compliant analytical facilities employ orthogonal separation techniques such as supercritical fluid chromatography to complement traditional reversed-phase HPLC methods, thereby ensuring detection specificity and preventing co-elution with other process impurities during pharmaceutical quality testing [6]. Stability studies indicate that impurity reference standards require storage at -20°C in controlled environments to prevent decomposition, with strict temperature monitoring during shipment and handling [1] [10].
In industrial synthetic routes to mometasone furoate, Impurity A primarily originates as a dehydrohalogenation by-product during the critical C21-chlorination step preceding the C17-furoate esterification [3]. This intermediate emerges through elimination of hydrogen bromide from the 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (8-DM) precursor when subjected to harsh bromination conditions during the epoxy ring-opening sequence [3]. Analytical studies have confirmed that Impurity A constitutes approximately 0.5-1.2% of the total reaction mixture during large-scale manufacturing processes when process parameters are suboptimal [3].
Beyond synthetic pathways, forced degradation studies reveal that Mometasone Furoate Impurity A can form via base-catalyzed dehydrohalogenation of the parent drug under alkaline conditions [2] [5]. When subjected to International Conference on Harmonisation recommended stress testing, mometasone furoate solutions (100 μg/mL) in 0.1M sodium hydroxide at 60°C generated quantifiable levels of Impurity A within 4 hours, as confirmed by stability-indicating high-performance liquid chromatography with dual-wavelength detection at 240nm [5]. The reaction mechanism involves hydroxide-mediated elimination of hydrogen chloride from the C21-chloromethyl group, producing the conjugated Δ9(11) system characteristic of Impurity A.
Table 3: Formation Pathways Under Stress Conditions
Formation Mechanism | Conditions | Analytical Detection | Relative Abundance |
---|---|---|---|
Dehydrohalogenation of 8-DM precursor | Bromination during epoxy ring-opening | LC-MS (m/z 469) | 0.5-1.2% of reaction mixture |
Base-catalyzed degradation | 0.1M NaOH, 60°C, 4 hours | Gradient HPLC at 240nm | 0.8-1.5% degradation product |
Thermal decomposition | Solid state, 150°C, 24 hours | LC-HRMS (m/z 468.1704) | <0.3% |
Chromatographic characterization reveals that Impurity A exhibits distinct retention behavior compared to other process impurities, with relative retention times of approximately 0.89 versus mometasone furoate in reversed-phase systems employing C18 columns with methanol-acetonitrile-phosphate buffer mobile phases (pH 7.0) [5]. The impurity demonstrates moderate stability under accelerated storage conditions, though it may undergo photoisomerization when exposed to UV light at 254nm, necessitating protective handling during analytical procedures [5]. Isolation of gram quantities through preparative chromatography enables comprehensive structural verification and provides essential reference materials for analytical method validation, ultimately supporting robust quality control protocols throughout the drug product lifecycle [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0